Lipoteichoic acid

Übersicht

Beschreibung

Lipoteichoic acid (LTA) is a surface-associated adhesion amphiphile found in Gram-positive bacteria and a regulator of autolytic wall enzymes (muramidases). It is released from bacterial cells mainly after bacteriolysis induced by lysozyme, cationic peptides from leucocytes, or beta-lactam antibiotics . LTA is a linear polymer of phosphodiester-linked glycerol phosphate covalently bound to a lipid .

Synthesis Analysis

LTA is an important cell wall polymer found in gram-positive bacteria. Although the exact role of LTA is unknown, mutants display significant growth and physiological defects. Additionally, modification of the LTA backbone structure can provide protection against cationic antimicrobial peptides . The different LTA types and their chemical structures and synthesis pathways have been studied .

Molecular Structure Analysis

LTA is anchored to the cell membrane via a diacylglycerol. It contains a single unbranched poly (glycerophosphate) chain that is uniformly phosphodiester-linked to C-6 of the nonreducing hexopyranosyl residue of the glycolipid moiety .

Chemical Reactions Analysis

LTA is a key enzyme for the cell wall biosynthesis of Gram-positive bacteria. Gram-positive bacteria that lack LTA exhibit impaired cell division and growth defects . The pharmacology around LTA remains largely unexplored with only two small-molecule LTA inhibitors reported .

Physical And Chemical Properties Analysis

LTA is a major constituent of the cell wall of gram-positive bacteria. These organisms have an inner (or cytoplasmic) membrane and, external to it, a thick (up to 80 nanometer) peptidoglycan layer . The molecular weight of LTA is 775.0 g/mol .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics: LTA molecules derived from different Lactobacillus strains (such as L. plantarum A3, L. reuteri DMSZ 8533, and L. acidophilus CICC 6074) exhibit heterogeneity. This structural diversity likely contributes to the distinguishable adhesion properties of these strains .

Anti-Inflammatory Effects: LTAs from Lactobacillus strains alleviate inflammatory responses. In LPS-induced RAW 264.7 cells, LTAs reduce inflammatory cytokine levels (TNF-α, IL-6, and IL-10). Additionally, L. reuteri LTA blocks the MAPK and NF-κB pathways, making it a potential therapeutic for ulcerative colitis treatment .

Inhibition of Teichoic Acid Biosynthesis

LTAs play pivotal roles in Gram-positive bacteria’s growth, replication, and biofilm formation. Inhibiting teichoic acids, including LTAs, is promising for combating infections caused by biofilm-forming bacteria .

Targeting LTA for Antibacterial Activity

Azalomycin F, a natural guanidyl-containing polyhydroxy macrolide, specifically targets the LTA of Staphylococcus aureus. This mechanism highlights the potential of LTA as a therapeutic target for Gram-positive infections .

Immunomodulatory Functions

LTA modulates immune responses:

Wirkmechanismus

Target of Action

Lipoteichoic acid (LTA) is a major constituent of the cell wall of gram-positive bacteria . It plays an essential role in bacterial growth and resistance to antibiotics . LTA synthase (LtaS) is considered an attractive target for combating Gram-positive infections . LTA may bind to target cells non-specifically through membrane phospholipids, or specifically to CD14 and to Toll-like receptors .

Mode of Action

LTA acts as a regulator of autolytic wall enzymes (muramidases) . It has antigenic properties, being able to stimulate a specific immune response . LTA can interact with circulating antibodies and activate the complement cascade to induce a passive immune kill phenomenon . It also triggers the release from neutrophils and macrophages of reactive oxygen and nitrogen species, acid hydrolases, highly cationic proteinases, bactericidal cationic peptides, growth factors, and cytotoxic cytokines, which may act in synergy to amplify cell damage .

Biochemical Pathways

LTA is commonly composed of a hydrophilic backbone with repetitive glycerophosphate units and D-alanine or hexose substituents as well as a lipophilic glycolipid . LTA biosynthesis has been studied in several model organisms, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Bacillus anthracis . This work led to several hypotheses of LTA function to support bacterial growth, cell division and separation, ion hemostasis, as well as envelope assembly and integrity .

Pharmacokinetics

It is known that lta is released from the bacterial cells mainly after bacteriolysis induced by lysozyme, cationic peptides from leucocytes, or beta-lactam antibiotics .

Result of Action

LTA shares with endotoxin (lipopolysaccharide) many of its pathogenetic properties . In animal studies, LTA has induced arthritis, nephritis, uveitis, encephalomyelitis, meningeal inflammation, and periodontal lesions, and also triggered cascades resulting in septic shock and multiorgan failure .

Action Environment

The action of LTA can be influenced by various environmental factors. For example, the release of LTA can be inhibited in vitro by non-bacteriolytic antibiotics and by polysulphates such as heparin, which probably interfere with the activation of autolysis . Furthermore, the binding of LTA to targets can be inhibited by antibodies, phospholipids, and specific antibodies to CD14 and Toll .

Safety and Hazards

In animal studies, LTA has induced arthritis, nephritis, uveitis, encephalomyelitis, meningeal inflammation, and periodontal lesions, and also triggered cascades resulting in septic shock and multiorgan failure . It is advised to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .

Eigenschaften

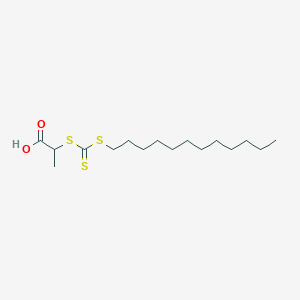

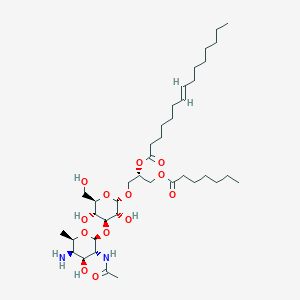

IUPAC Name |

[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANDRCFROUDETH-YLSOAJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)

![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)